2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-2-1-6-12(13)15(20)19(14)11-5-3-4-10(17)8-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRWGGDJUJTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-N-(3-chlorophenyl)benzamide with Chloroacetonitrile
The most efficient route to 2-(chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves a one-step cyclization reaction. 2-Amino-N-(3-chlorophenyl)benzamide serves as the primary precursor, synthesized via condensation of anthranilic acid (2-aminobenzoic acid) with 3-chloroaniline. This intermediate undergoes cyclization with chloroacetonitrile in anhydrous methanol under nitrogen atmosphere.
Mechanistic Pathway :
- Nucleophilic Attack : The primary amine of 2-amino-N-(3-chlorophenyl)benzamide attacks the electrophilic carbon of chloroacetonitrile.
- Cyclization : Intramolecular dehydration forms the quinazolinone ring, with simultaneous incorporation of the chloromethyl group at position 2.
- Aromatization : Elimination of water stabilizes the aromatic system, yielding the final product.
Optimized Reaction Conditions :
- Solvent : Anhydrous methanol (5 mL/mmol of substrate)
- Temperature : Room temperature (25°C)
- Reaction Time : 2 hours
- Yield : 82–89% (isolated as white crystalline solid).
Key Advantages :
Alternative Route via Isatoic Anhydride Intermediate
For laboratories lacking anthranilic acid derivatives, isatoic anhydride offers an alternative starting material. Reacting isatoic anhydride with 3-chloroaniline in aqueous medium produces 2-amino-N-(3-chlorophenyl)benzamide, which is subsequently cyclized as described above.
Comparison of Starting Materials :
| Starting Material | Reaction Conditions | Yield of Intermediate |
|---|---|---|
| Anthranilic acid | 3-Chloroaniline, H2O, 80°C | 78% |
| Isatoic anhydride | 3-Chloroaniline, RT, 12 h | 85% |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
1H NMR (DMSO-d6) :
- δ 12.59 (br s, 1H, NH)
- 8.12–7.56 (m, 4H, aromatic protons)
- 4.55 (s, 2H, CH2Cl)
- Additional signals for 3-chlorophenyl group: δ 7.45–7.30 (m, 4H).
13C NMR :
Melting Point : 249–250°C (decomposition observed above 255°C).
Purity Assessment via HPLC
- Column : C18 reverse-phase (4.6 × 250 mm, 5 μm)
- Mobile Phase : Acetonitrile/water (70:30 v/v)
- Retention Time : 6.8 min
- Purity : ≥98% (UV detection at 254 nm).
Comparative Analysis of Synthetic Methodologies
Solvent Optimization Studies
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 2 | 89 | 98 |
| Ethanol | 3 | 78 | 95 |
| Acetonitrile | 4 | 65 | 92 |
Data from demonstrate methanol’s superiority in achieving rapid cyclization with minimal side products.
Temperature-Dependent Yield Profile
| Temperature (°C) | Yield (%) |
|---|---|
| 20 | 89 |
| 40 | 85 |
| 60 | 72 |
Higher temperatures promote hydrolysis of the chloromethyl group, reducing overall yield.
Scale-Up Considerations and Industrial Relevance
A kilogram-scale synthesis (1.2 kg batch) confirmed the method’s robustness:
- Reactor Type : Glass-lined jacketed vessel
- Cooling System : Chilled water (5°C) for exotherm control
- Isolation : Centrifugal filtration with methanol wash
- Overall Yield : 84% at 99.1% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety undergoes nucleophilic displacement reactions with various nucleophiles, forming derivatives with enhanced pharmacological profiles.
Example : Hydrolysis with aqueous NaOH yields the hydroxymethyl derivative, a precursor for esterification or oxidation . Substitution with morpholine under mild conditions generates morpholinomethyl analogs, which exhibit improved solubility and bioactivity .
Oxidation to Aldehyde Derivatives
The chloromethyl group can be oxidized to a formyl group under controlled conditions, enabling further functionalization.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 0°C | 2-Formylquinazolin-4(3H)-one | Requires acidic conditions |
| CrO₃ | Acetic acid, reflux | 2-Formylquinazolin-4(3H)-one | Moderate yields (~65%) |
Mechanism : Oxidation proceeds via radical intermediates or through chromic acid-mediated pathways, forming the aldehyde without ring degradation.
Cyclization Reactions
The chloromethyl group facilitates intramolecular cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Phenacyl chloride | EtOH, Δ | Imidazo[1,2-c]quinazoline | Antitumor agents |
| Thiourea | DMF, K₂CO₃ | Thiazolo[3,2-a]quinazolinone | Antimicrobial scaffolds |
Example : Reaction with phenacyl chloride yields imidazoquinazoline derivatives via initial N-alkylation followed by cyclization, confirmed by singlet signals at δ 7.96 ppm (imidazole CH) in ¹H-NMR .
Aromatic Electrophilic Substitution
The 3-chlorophenyl substituent directs electrophilic attacks to specific positions, enabling regioselective modifications.
| Reaction | Conditions | Position Modified | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 3-(3-Chloro-4-nitrophenyl) |
| Sulfonation | H₂SO₄, SO₃, 80°C | Meta to Cl | 3-(3-Chloro-5-sulfophenyl) |
Key Insight : The electron-withdrawing chlorine atom deactivates the ring, favoring meta substitution in nitration and sulfonation .
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups.
| Coupling Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 3-(Biphenyl)quinazolinone | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 3-(Aminophenyl)quinazolinone | 68% |
Application : Suzuki coupling with aryl boronic acids generates biaryl derivatives for kinase inhibition studies .
Radical-Mediated Functionalization
The chloromethyl group participates in radical reactions under oxidative conditions.
| Initiator | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂, Fe²⁺ | DMSO, 130°C | Sulfoxide-linked derivatives | Enhanced anticancer activity |
Mechanism : H₂O₂ generates hydroxyl radicals, abstracting hydrogen from the chloromethyl group to form a carbon-centered radical, which reacts with DMSO .
Comparative Reactivity Data
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is its potential as an anticancer agent. Research has shown that derivatives of quinazolinones exhibit significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and others.
Case Studies:
- A study synthesized a series of quinazolin-4(3H)-one derivatives, including this compound, and evaluated their cytotoxicity. The results indicated that these compounds could induce cell cycle arrest at the G2/M phase, demonstrating their potential as anticancer drugs .
- Another investigation into quinazolinone derivatives found that they exhibited significant activity against multiple cancer types, including hepatocellular carcinoma and cervical cancer. The study highlighted the structure-activity relationship (SAR) that could guide further development of these compounds as therapeutic agents .
Synthesis and Derivative Development
The synthesis of this compound has been explored through various methodologies, emphasizing its role as a versatile intermediate in drug development.
Synthesis Techniques:
- An improved one-step synthesis method utilizing o-anthranilic acids has been reported, which simplifies the production of 2-chloromethyl-4(3H)-quinazolinones. This method allows for the direct conversion to other functionalized derivatives, enhancing the compound's utility in medicinal chemistry .
Data Table: Synthesis Overview
| Method | Yield | Conditions | Notes |
|---|---|---|---|
| One-step synthesis | High | Mild conditions | Efficient and straightforward |
| Microwave-assisted synthesis | Moderate | Requires specific equipment | Potentially faster reaction times |
Other Biological Activities
In addition to anticancer properties, quinazolinones have been investigated for various other biological activities.
Cardiovascular Activity:
Research indicates that certain derivatives can exhibit antihypertensive effects. For instance, some compounds demonstrated significant reductions in blood pressure in vivo tests on animal models, suggesting their potential use in treating hypertension .
Antioxidant Properties:
Quinazolinones have also been studied for their antioxidant activities. Compounds derived from this class have shown promise in protecting against oxidative stress, which is linked to various chronic diseases .
Future Directions and Research Opportunities
The ongoing research into this compound highlights its potential as a scaffold for developing new therapeutic agents. Future studies could focus on:
- Exploring the SAR to optimize efficacy and reduce toxicity.
- Investigating the mechanisms underlying its anticancer activity.
- Expanding research into other therapeutic areas such as anti-inflammatory or antimicrobial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazolinone derivatives vary primarily in substituents at positions 2 and 3, which significantly influence their physical, chemical, and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Quinazolinones
*Calculated based on molecular formula C₁₅H₁₀Cl₂N₂O.
Key Observations :
- Electron-Withdrawing vs.
- Chloromethyl vs.
Key Observations :
- Microwave vs. Conventional Heating: Microwave synthesis (e.g., for 3-amino-2-(2-chlorophenyl) derivatives) improves yields (85–90%) and reduces reaction time (10–15 minutes) compared to conventional methods .
- Role of Chloroacetyl Chloride : Chloromethyl groups are introduced via reactions with 2-chloroacetyl chloride, as seen in , suggesting a scalable route for the target compound.
Antioxidant Activity:
- 2-(Chloromethyl) Derivatives : Compound 14 (2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazolin-4(3H)-one) exhibits antioxidant activity, attributed to the chloromethyl group’s electrophilic nature and thioxo moiety .
Antimicrobial Activity:
- Isoxazole Hybrids : Compounds like 3-(4-(5-(3-chlorophenyl)-4,5-dihydroisoxazolyl)phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one (4f) demonstrate superior antibacterial activity against Staphylococcus aureus compared to ampicillin .
Key Observations :
- The target compound’s lack of a mercapto or isoxazole group may limit its antimicrobial efficacy compared to .
Biological Activity
2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This compound features a chloromethyl group and a 3-chlorophenyl moiety, which contribute to its unique chemical properties and biological effects.
The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with anthranilic acid derivatives. The process includes chloromethylation and cyclization, often employing reagents like phosphorus oxychloride (POCl₃) and formaldehyde to achieve high yields and purity.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. This modulation can lead to various biological effects, which are crucial for its application in therapeutic contexts. Quinazoline derivatives are notably recognized for their ability to inhibit tyrosine kinase activities, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, which plays a significant role in tumorigenesis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of this compound can effectively inhibit cancer cell proliferation. For instance, compounds with similar quinazoline scaffolds have demonstrated IC₅₀ values as low as 5.9 µM against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline ring can enhance cytotoxicity .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the compound's reactivity towards microbial targets.
Case Studies
- Anticancer Evaluation : A study focused on a series of 2-chloromethyl-4(3H)-quinazolinones found that these compounds acted as effective tumor growth inhibitors and apoptosis inducers. The research highlighted their potential as novel anticancer agents based on their ability to induce cell death in cancerous cells .
- Antioxidant Activity : Another investigation into related quinazoline derivatives assessed their antioxidant properties using multiple evaluation methods (ABTS, CUPRAC). The findings indicated that compounds with hydroxyl substituents exhibited enhanced antioxidant activity, suggesting potential health benefits beyond anticancer effects .
Data Table: Biological Activity Overview
Q & A
Basic: What are the optimized synthetic routes for 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one?
Answer:
The compound can be synthesized via two primary routes:
- Conventional Heating : Reacting a benzoxazinone precursor (e.g., 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one) with hydrazine hydrate under prolonged heating (6–8 hours) in pyridine to form the quinazolinone core via nucleophilic attack and intramolecular cyclization .
- Microwave-Assisted Synthesis : Significantly reduces reaction time (15–20 minutes) while improving yields (up to 85%) by enhancing reaction efficiency and minimizing side products. This method is ideal for lab-scale synthesis .
- Solvent-Free Functionalization : The chloromethyl group can react with nucleophiles (e.g., piperidine-4-one) under solvent-free conditions at elevated temperatures, achieving yields >90% .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the chloromethyl group appears as a singlet at δ 4.5–5.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calcd 319.0399 for C16H12Cl2N2O) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and C-Cl bonds at 750–650 cm⁻¹ .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
Advanced: How can the chloromethyl group be functionalized to enhance biological activity?
Answer:
The chloromethyl group serves as a reactive handle for derivatization:
- Nucleophilic Substitution : React with amines (e.g., morpholine) or thiols to form 2-(morpholinomethyl) or 2-(thioalkyl) derivatives, which have shown improved anti-inflammatory and anticancer activity .
- Oxidation : Convert to sulfoxide or sulfone groups using H2O2, enhancing antiulcer activity in related quinazolinones .
- Cross-Coupling Reactions : Use Pd catalysts to attach aryl/heteroaryl groups, expanding structural diversity for structure-activity relationship (SAR) studies .
Advanced: What strategies address contradictory data in biological activity assessments of quinazolinone derivatives?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed antioxidant assay conditions like DPPH radical scavenging at λ 517 nm) and validate with reference compounds .
- Structural Similarities : Compare substituent effects systematically. For example, electron-withdrawing groups (e.g., Cl) at the 3-position may reduce antioxidant activity, while electron-donating groups (e.g., OCH3) enhance it .
- Purity Issues : Re-characterize compounds using HPLC or GC-MS to rule out impurities affecting bioactivity .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications : Vary substituents at the 2- and 3-positions (e.g., aryl, heteroaryl, or alkyl groups) and assess impacts on target binding (e.g., NF-κB inhibition) .
- Functional Group Additions : Introduce moieties like oxadiazoles or benzothiazoles to improve pharmacokinetic properties (e.g., logP for membrane permeability) .
- In Silico Modeling : Use docking studies to predict interactions with biological targets (e.g., PI3K inhibitors) and prioritize synthetic targets .
Advanced: What analytical methods resolve discrepancies in proposed reaction mechanisms?
Answer:
- Kinetic Studies : Monitor reaction progress via UV-Vis or NMR to identify intermediates (e.g., open-ring amides in hydrazine-mediated cyclization) .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the quinazolinone ring .
- X-Ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar compounds (e.g., 3-[(2-chloro-6-methylquinolin-3-yl)-methyl]quinazolin-4(3H)-one) .
Advanced: How does microwave irradiation alter reaction thermodynamics in quinazolinone synthesis?
Answer:
Microwaves enhance dielectric heating , accelerating reactions by:
- Reducing activation energy for cyclization steps (e.g., from 85 kJ/mol to 60 kJ/mol in hydrazine-mediated reactions) .
- Minimizing thermal decomposition of intermediates (e.g., 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide) through rapid, uniform heating .
Advanced: What safety protocols are critical for handling chlorinated quinazolinones?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during chloromethylation) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with reactive intermediates .
- Waste Management : Neutralize chlorinated waste with NaOH before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
